(5E)-2-amino-5-[(8-methyl-2-oxo-1H-quinolin-3-yl)methylidene]-1,3-thiazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-2-amino-5-[(8-methyl-2-oxo-1H-quinolin-3-yl)methylidene]-1,3-thiazol-4-one is a complex organic compound that features a quinoline and thiazole moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-amino-5-[(8-methyl-2-oxo-1H-quinolin-3-yl)methylidene]-1,3-thiazol-4-one typically involves multi-step organic reactions. One common method includes the condensation of 8-methyl-2-oxo-1H-quinoline-3-carbaldehyde with thiosemicarbazide under acidic conditions to form the intermediate hydrazone. This intermediate is then cyclized in the presence of a base to yield the final thiazolone product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
(5E)-2-amino-5-[(8-methyl-2-oxo-1H-quinolin-3-yl)methylidene]-1,3-thiazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, often facilitated by reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced thiazolone derivatives.
Substitution: Formation of N-alkylated thiazolone derivatives.
Scientific Research Applications
(5E)-2-amino-5-[(8-methyl-2-oxo-1H-quinolin-3-yl)methylidene]-1,3-thiazol-4-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (5E)-2-amino-5-[(8-methyl-2-oxo-1H-quinolin-3-yl)methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include inhibition of key enzymes in metabolic or signaling pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-5-[(8-methyl-2-oxo-1H-quinolin-3-yl)methylidene]-1,3-thiazol-4-one
- 8-methyl-2-oxo-1H-quinoline-3-carbaldehyde
- Thiosemicarbazide derivatives
Uniqueness
What sets (5E)-2-amino-5-[(8-methyl-2-oxo-1H-quinolin-3-yl)methylidene]-1,3-thiazol-4-one apart is its unique combination of quinoline and thiazole rings, which confer distinct electronic and steric properties. This makes it particularly effective in binding to specific biological targets and undergoing selective chemical reactions.
Properties
IUPAC Name |
(5E)-2-amino-5-[(8-methyl-2-oxo-1H-quinolin-3-yl)methylidene]-1,3-thiazol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c1-7-3-2-4-8-5-9(12(18)16-11(7)8)6-10-13(19)17-14(15)20-10/h2-6H,1H3,(H,16,18)(H2,15,17,19)/b10-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRJUMSXPORRFK-UXBLZVDNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)C=C3C(=O)N=C(S3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)/C=C/3\C(=O)N=C(S3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.